1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-8-yl)ethyl]pyridin-1-ium chloride
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Overview
Description
1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-8-yl)ethyl]pyridin-1-ium chloride is a complex organic compound that features a quinoline and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-8-yl)ethyl]pyridin-1-ium chloride typically involves the reaction of 2-oxo-1,2-dihydroquinoline derivatives with pyridine-based reagents. One common method involves the O-acylation reaction between 8-hydroxyquinolin-2(1H)-one and 4-chlorobenzoyl chloride in the presence of triethylamine in acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-8-yl)ethyl]pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-8-yl)ethyl]pyridin-1-ium chloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase.
Mechanism of Action
The mechanism of action of 1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-8-yl)ethyl]pyridin-1-ium chloride involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed.
Comparison with Similar Compounds
Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor currently used in Alzheimer’s treatment.
Galantamine: A natural alkaloid used as an acetylcholinesterase inhibitor.
Uniqueness
1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-8-yl)ethyl]pyridin-1-ium chloride is unique due to its dual quinoline and pyridine structure, which may confer distinct pharmacological properties compared to other acetylcholinesterase inhibitors. Its potential lower toxicity compared to tacrine makes it a promising candidate for further research .
Properties
CAS No. |
83734-47-8 |
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Molecular Formula |
C16H13ClN2O2 |
Molecular Weight |
300.74 g/mol |
IUPAC Name |
8-(2-pyridin-1-ium-1-ylacetyl)-1H-quinolin-2-one;chloride |
InChI |
InChI=1S/C16H12N2O2.ClH/c19-14(11-18-9-2-1-3-10-18)13-6-4-5-12-7-8-15(20)17-16(12)13;/h1-10H,11H2;1H |
InChI Key |
YKAWLOSZFUFLAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=O)C2=CC=CC3=C2NC(=O)C=C3.[Cl-] |
Origin of Product |
United States |
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